6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 4-fluorophenyl group at position 6 and a piperidine-derived moiety at position 2. This scaffold combines aromatic, heterocyclic, and aliphatic components, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-3-1-17(2-4-19)20-5-6-21(27)26(24-20)15-16-7-11-25(12-8-16)22(28)18-9-13-29-14-10-18/h1-6,16,18H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIGETMIGXEYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the dihydropyridazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl moiety. Common synthetic routes may include:
Formation of the Dihydropyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Piperidinyl Moiety: This step may involve nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
a) Dihydropyridazinone Derivatives
- Compound from : 6-[[(tert-Butyldiphenylsilyl)Oxy]Methyl]-4-(4-Fluorophenyl)-2-(Oxan-2-yl)-2,3-Dihydropyridazin-3-One
- Key Differences :
- Position 2: Oxane (tetrahydropyran) group instead of oxane-carbonyl-piperidinylmethyl.
- Position 6: tert-Butyldiphenylsilyl-protected hydroxymethyl vs. unprotected 4-fluorophenyl.
b) Piperidine-Containing Analogs
- RBM3-227 (): Contains a pyrrole-3-carbonyl-piperidinylmethyl group linked to a carbamate. Key Differences: Pyrrole-carbonyl vs. oxane-carbonyl; carbamate vs. dihydropyridazinone core. Impact: The carbamate group may enhance metabolic stability, while the dihydropyridazinone core in the target compound could offer unique hydrogen-bonding interactions .
- Ebvaciclibum (): A pyridopyrimidinone with a piperidine-sulfonamide group. Key Differences: Pyridopyrimidinone core vs. dihydropyridazinone; sulfonamide vs. oxane-carbonyl. Impact: Sulfonamide groups typically improve solubility but may increase renal toxicity risks compared to ether-linked oxane .
Biological Activity
The compound 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its pharmacological relevance and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure features a fluorophenyl group, a piperidine moiety, and a dihydropyridazinone core, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O3 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include the reaction of piperidine derivatives with oxane-4-carbonyl precursors under controlled conditions to yield the target molecule. The use of various reagents and catalysts is essential for optimizing yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperidin-4-one can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest (El-Subbagh et al., 2000) .
Neuropharmacological Effects
This compound may also interact with neurotransmitter systems. Its structural similarity to known GABA_A receptor modulators suggests potential anxiolytic or sedative effects. The presence of the fluorophenyl group enhances binding affinity to specific receptors, making it a candidate for further neuropharmacological studies.
The proposed mechanism of action involves modulation of neurotransmitter receptors or inhibition of specific enzymes linked to disease pathways. For example, compounds in this class may act as inhibitors of protein degradation pathways via cereblon E3 ligase interactions, potentially leading to therapeutic effects in various diseases (Justia Patents) .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of similar dihydropyridazinones on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner.
- Neuropharmacology : In vitro assays demonstrated that derivatives with similar structures could effectively modulate GABA_A receptor activity, suggesting potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
